molecular formula C5H7NO2 B041906 Ethyl 2-((15N)azanylidyne(113C)methyl)acetate CAS No. 130442-98-7

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate

Cat. No.: B041906
CAS No.: 130442-98-7
M. Wt: 115.1 g/mol
InChI Key: ZIUSEGSNTOUIPT-UHJUODCXSA-N
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Description

Historical Development and Evolution of 15N/13C Labeled Compounds

The development of isotopically labeled compounds traces its origins to the pioneering work of Frederick Soddy, who first provided evidence for the existence of isotopes over a century ago. Soddy's fundamental discovery that elements occupying the same position in the periodic table are chemically identical but differ in mass due to varying numbers of neutrons within the atomic nucleus laid the groundwork for modern isotopic labeling techniques. This breakthrough earned Soddy the 1921 Nobel Prize in Chemistry for his contributions to understanding radioactive substances and isotopes.

The evolution from theoretical understanding to practical application was facilitated by concurrent developments in mass spectrometry technology. The Nobel laureates J.J. Thomson and F.W. Aston drove forward the development of early mass spectrometers, enabling accurate separation, identification, and quantification of isotopic abundance. Thomson's construction of the first mass spectrometer, originally called a parabola spectrograph, in the early 20th century provided the foundation for isotopic analysis. Aston's subsequent improvements to mass spectrometric resolution by an order of magnitude over Thomson's achievements established the technological infrastructure necessary for isotope studies.

The recognition that stable isotopes, particularly those of carbon (carbon-13), nitrogen (nitrogen-15), oxygen (oxygen-18), and hydrogen (deuterium), could be chemically introduced into organic compounds marked a transformative moment in chemical research. This discovery enabled researchers to trace the metabolic fate of labeled compounds within biological systems, giving birth to the age of isotope tracers. Over the subsequent 80 years, stable isotopes became vital tools not only in biological sciences but also in diverse fields including forensics, geology, and art.

The specific development of doubly labeled compounds like ethyl 2-((15N)azanylidyne(113C)methyl)acetate represents an advanced evolution in isotopic labeling technology. This compound incorporates both nitrogen-15 and carbon-13 labels, providing researchers with enhanced capabilities for tracking molecular transformations. The application of double-labeled carbon-13, nitrogen-15 ethyl cyanoacetate has enabled detection of complex rearrangements in heterocyclic chemistry, including the Dimroth rearrangement in nitro-1,2,4-triazolo[1,5-a]pyrimidine systems.

Scientific Significance of this compound in Modern Research

This compound demonstrates exceptional scientific significance through its unique structural features and analytical capabilities. The compound's molecular formula of 13C C4 H7 15N O2 with a molecular weight of 115.101 Daltons reflects its isotopic enrichment pattern. This specific labeling pattern enables researchers to distinguish between different carbon and nitrogen positions during chemical transformations, providing insights that would be impossible with unlabeled analogs.

The scientific importance of this compound extends to its applications in nuclear magnetic resonance spectroscopy studies. The incorporation of both nitrogen-15 and carbon-13 isotopes allows for the measurement of carbon-13 to nitrogen-15 and proton to nitrogen-15 coupling constants. These coupling constants serve as diagnostic tools for structural confirmation and mechanistic studies in heterocyclic chemistry. The ability to observe direct carbon-13 to nitrogen-15 spectroscopic correlations provides extensive information about the carbon framework of compounds in complex mixtures.

In pharmaceutical research applications, isotopically labeled compounds like this compound play crucial roles in drug development processes. The technique of isotopic labeling offers detailed insights into drug behavior within biological systems, enabling comprehensive studies of absorption, distribution, metabolism, and excretion processes. Recent advancements in hydrogen isotope exchange and late-stage functionalization have enhanced the efficiency and versatility of isotopic labeling approaches.

The compound's significance is further demonstrated through its applications in metabolic studies. Nitrogen-15 labeling has been successfully implemented in plant research systems, where it serves as a powerful tool for quantitative proteomics studies. The incorporation of nitrogen-15 into proteins allows researchers to track protein synthesis and degradation pathways with high precision and accuracy.

Current Research Landscape and Applications

The contemporary research landscape surrounding this compound encompasses diverse scientific disciplines and applications. Current commercial availability of the compound demonstrates its established role in research, with multiple suppliers offering high-purity material for specialized applications. The compound is typically available with nitrogen-15 enrichment of 98% and carbon-13 enrichment of 99%, ensuring sufficient isotopic purity for sensitive analytical applications.

Contemporary applications in heterocyclic chemistry research utilize the compound's dual isotopic labels for mechanistic studies. Research has demonstrated the compound's utility in determining reaction pathways and structural assignments in complex heterocyclic systems. The ability to measure both carbon-13 to nitrogen-15 and proton to nitrogen-15 coupling constants provides researchers with powerful tools for confirming molecular structures and understanding reaction mechanisms.

Current research in nuclear magnetic resonance spectroscopy leverages the compound's isotopic labels for enhanced analytical capabilities. The presence of both nitrogen-15 and carbon-13 labels allows for sophisticated multinuclear nuclear magnetic resonance experiments that can provide detailed structural and dynamic information about molecular systems. These capabilities are particularly valuable in metabolomics studies where compound identification represents a major analytical challenge.

The compound finds applications in contemporary nitrogen isotope exchange research, where it serves as a precursor for developing new labeling strategies. Recent developments in pyridine-based nitrogen isotope exchange reactions have utilized similar doubly labeled compounds to achieve nitrogen-13 labeling for positron emission tomography applications. This research demonstrates the compound's role in advancing radiochemical synthesis methods for medical imaging applications.

Table 1: Current Commercial Specifications for this compound

Parameter Specification Source
Molecular Weight 115.101 Daltons
Chemical Purity 97%
Nitrogen-15 Enrichment 98%
Carbon-13 Enrichment 99%
Storage Temperature Room temperature, away from light and moisture
Package Sizes 500 mg standard
CAS Number 130442-98-7

Theoretical Foundations of Isotopic Labeling in Chemical Research

The theoretical foundations underlying isotopic labeling in chemical research rest upon fundamental principles of atomic structure and mass spectrometric detection. The concept of isotopes as atoms with identical numbers of protons but different numbers of neutrons provides the basis for isotopic labeling strategies. This mass difference, while not affecting chemical reactivity significantly, creates detectable variations that can be monitored using appropriate analytical techniques.

Nuclear magnetic resonance theory provides the foundation for utilizing isotopically labeled compounds in spectroscopic studies. Nitrogen-15 possesses different nuclear magnetic properties compared to nitrogen-14, enabling its detection through nuclear magnetic resonance spectroscopy. Similarly, carbon-13 exhibits distinct nuclear magnetic resonance characteristics that allow its identification and quantification in labeled compounds. The measurement of nuclear magnetic resonance coupling constants between isotopically labeled atoms provides structural and mechanistic information that forms the basis for many research applications.

Mass spectrometric theory underlies many applications of isotopically labeled compounds. The mass difference between labeled and unlabeled molecules enables their differentiation and quantification using mass spectrometry techniques. In isotopic ratio outlier analysis applications, characteristic isotopic patterns allow differentiation of biological signals from artifacts while providing exact carbon atom counts. This approach significantly reduces possible molecular formula assignments and enhances compound identification capabilities.

The theoretical framework for isotopic fractionation provides understanding of natural isotopic discrimination processes. During biosynthesis, natural discrimination of carbon-13 and nitrogen-15 occurs as a result of kinetic fractionation and nonstatistical isotope distribution in synthesized compounds. This natural isotopic discrimination appears to persist when organisms are grown in isotopically enriched environments, though the effect is minimal compared to the isotopic enrichment achieved through labeling.

Table 2: Theoretical Nuclear Magnetic Resonance Properties of Isotopic Labels

Isotope Nuclear Spin Gyromagnetic Ratio Natural Abundance NMR Sensitivity
Nitrogen-15 1/2 -2.712 × 10^7 rad T^-1 s^-1 0.37% Low
Carbon-13 1/2 6.728 × 10^7 rad T^-1 s^-1 1.11% Moderate
Nitrogen-14 1 1.934 × 10^7 rad T^-1 s^-1 99.63% Poor
Carbon-12 0 Not applicable 98.89% Not observable

The application of isotopic labeling theory extends to quantitative metabolic studies where the incorporation efficiency and metabolic fate of labeled precursors must be carefully considered. Research has demonstrated that high-level labeling depends on multiple factors including isotopic purity of source materials, labeling time duration, and availability of isotopic precursors to metabolic processes. Understanding these theoretical principles enables researchers to design effective labeling experiments and interpret results accurately.

The theoretical foundations also encompass the principles governing isotopic exchange reactions. Recent research in nitrogen isotope exchange demonstrates how theoretical understanding of reaction mechanisms enables the development of new labeling strategies. The Zincke activation strategy for nitrogen isotope exchange represents an application of theoretical organic chemistry principles to practical isotopic labeling challenges.

Properties

IUPAC Name

ethyl 2-((15N)azanylidyne(113C)methyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSEGSNTOUIPT-UHJUODCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[13C]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method is the direct treatment of ethyl cyanoacetate with amines at room temperature without the use of solvents . Another method involves stirring the reactants at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

    Solvents: Methanol, ethanol.

Major Products

    Transesterification: Produces different esters depending on the alcohol used.

    Esterification: Produces esters from the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the isotopic labels (^15N and ^13C) allow for the tracking of the compound through various metabolic processes, providing insights into enzyme activities and metabolic fluxes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include:

  • Ethyl 2-(imidazolyl)acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate): These derivatives replace the azanylidyne group with substituted imidazole rings, which confer distinct electronic properties and biological activity. For instance, halogenated or methoxy-substituted imidazole derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) exhibit enhanced antimicrobial or anticancer activity due to electron-withdrawing substituents .
  • Sulfinyl- and Sulfonyl-Substituted Esters (e.g., Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate): These compounds feature sulfur-containing functional groups that influence crystallinity and intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds), as observed in their stabilized crystal structures .

Isotopic vs. Non-Isotopic Analogs

The ¹⁵N and ¹¹³C labeling in Ethyl 2-((15N)azanylidyne(113C)methyl)acetate differentiates it from non-isotopic analogs in two key ways:

Spectroscopic Detection: The isotopic labels enable precise tracking in NMR or mass spectrometry, whereas non-labeled analogs require alternative detection methods (e.g., UV-Vis for imidazole derivatives) .

Metabolic Stability: Isotopic substitution may marginally alter metabolic pathways compared to non-labeled versions, though this is less impactful than functional group changes .

Reactivity in Catalytic Systems

Compared to esters with directing groups (e.g., triazole or benzamide auxiliaries in C–H activation studies), the azanylidyne group in this compound may act as a weaker directing moiety due to its reduced electron density. For example, methyl-blocked amides or ester auxiliaries (e.g., compound 112f in ) show inhibited catalytic activity in C–H methylation, suggesting that the azanylidyne group’s mono-anionic character could limit its efficacy in metal-catalyzed reactions .

Data Tables

Table 1: Structural and Functional Comparison of Ethyl Acetate Derivatives

Compound Name Key Functional Groups Isotopic Labels Key Applications References
This compound Azanylidyne, methylene, ester ¹⁵N, ¹¹³C NMR studies, isotopic tracing N/A
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate Imidazole, phenyl, ester None Antimicrobial agents
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Sulfinyl, benzofuran, ester None Crystallography, material science

Table 2: Reactivity in Catalytic C–H Activation

Compound Type Directing Group Catalytic Efficiency (Relative) Key Limitation References
Azanylidyne-substituted ester Imino (¹⁵N-labeled) Low Weak electron-donating capacity Inferred
Triazole-auxiliary esters Triazole High Requires mono-anionic bidentate
Benzamide-substituted esters Benzamide Moderate Sensitive to N-substitution

Research Findings and Implications

  • Biological Activity : Imidazole-containing analogs () demonstrate higher bioactivity than the target compound, which lacks heterocyclic pharmacophores.

Biological Activity

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrogen atom in its azanylidyne group, which contributes to its unique reactivity and biological properties. The incorporation of isotopes such as 15N^{15}N and 113C^{113}C can also influence its behavior in biological systems, making it a subject for detailed investigation.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms:

  • Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of ethyl acetate have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activities.
  • Enzyme Inhibition : Compounds containing azanyl groups are often studied for their ability to inhibit enzymes. Research has demonstrated that similar molecules can act as effective inhibitors of specific enzymes involved in metabolic pathways, which could be a pathway for further exploration with this compound.
  • Cellular Effects : Preliminary cellular assays may reveal how this compound affects cell viability, proliferation, and apoptosis. Understanding these effects is crucial for evaluating its potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of azole derivatives found that certain modifications enhanced their activity against Gram-positive bacteria. This suggests that this compound could be tested similarly for its efficacy against pathogenic bacteria.
  • Toxicological Assessment : Toxicity studies on related compounds have shown varying degrees of safety profiles. For example, ethyl acetate has been assessed for genotoxicity and reproductive toxicity with favorable outcomes . Similar assessments for this compound are necessary to establish its safety.

Data Tables

Property Value/Description
Molecular FormulaC₅H₈N₁O₂ (isotopically labeled)
SolubilitySoluble in polar solvents
Antimicrobial ActivityPotential activity against Gram-positive bacteria
Toxicity LevelTo be determined through specific assays

Q & A

Basic: How is Ethyl 2-((15N)azanylidyne(113C)methyl)acetate synthesized, and what are the critical considerations for isotopic labeling?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions using isotopically labeled precursors. For example, sodium azide (NaN₃) can replace halides in chloroacetamide derivatives under reflux in a toluene-water solvent system (8:2 ratio), monitored via TLC (hexane:ethyl acetate 9:1) . Isotopic labeling (15N, 13C) requires precise control of precursor purity and reaction conditions to avoid isotopic scrambling. For nitrogen-15 labeling, precursors like 15N-enriched sodium azide or amines must be used under inert conditions to minimize side reactions . Post-synthesis, purification via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate) ensures product integrity .

Basic: What purification techniques are recommended for ensuring the integrity of isotopically labeled compounds like this compound?

Answer:

  • Crystallization : Ethanol is commonly used for solid products to remove unreacted precursors and byproducts .
  • Liquid-Liquid Extraction : For liquid intermediates, ethyl acetate (3 × 20 mL) followed by drying over Na₂SO₄ and solvent removal under reduced pressure is effective .
  • Chromatography : Column chromatography with silica gel can resolve isotopic impurities, though it is less common due to the risk of isotopic dilution.
    Isotopic purity should be confirmed via high-resolution mass spectrometry (HRMS) or NMR isotopic shift analysis .

Advanced: How can computational methods like simplex optimization be applied to refine the reaction conditions for synthesizing isotopically labeled acetates?

Answer:
The Nelder-Mead simplex method optimizes multivariable parameters (e.g., temperature, solvent ratio, reaction time) by iteratively comparing function values (e.g., yield, purity) at simplex vertices. For example:

Define initial parameters: Reflux temperature (80–110°C), solvent ratio (toluene:water 6:2 to 8:2).

Evaluate yield/purity at each vertex.

Replace worst-performing conditions with new points until convergence to optimal conditions.
This method efficiently identifies maxima in complex landscapes, reducing experimental iterations . Hessian matrix analysis can further estimate parameter sensitivity near optima .

Advanced: What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR, MS) and crystallographic results for labeled compounds?

Answer:

  • Cross-Validation : Use complementary techniques (e.g., 13C DEPT NMR for carbon labeling vs. X-ray crystallography for structural confirmation) .
  • Software Tools : SHELXL refines crystallographic models against high-resolution data, accounting for isotopic substitution effects (e.g., adjusted thermal parameters for 13C/15N) . WinGX integrates crystallographic data with spectroscopic results to identify discrepancies in bond lengths or angles .
  • Isotopic Tracers : Conduct parallel syntheses with unlabeled analogs to isolate isotopic effects from structural anomalies .

Advanced: How can SHELX and WinGX be utilized in the structural elucidation of isotopically labeled esters, and what challenges arise from isotopic substitution?

Answer:

  • SHELXL : Refines isotopic substitution by adjusting scattering factors (e.g., 13C vs. 12C) during least-squares minimization. Challenges include higher thermal parameters for lighter isotopes .
  • WinGX : Visualizes anisotropic displacement ellipsoids and overlays spectroscopic data (e.g., NMR-derived torsion angles) to validate crystallographic models .
  • Data Integration : SHELXPRO interfaces with NMR data to resolve ambiguities in hydrogen bonding or stereochemistry caused by isotopic labeling .

Basic: What analytical techniques are essential for characterizing the isotopic purity of this compound?

Answer:

  • HRMS : Confirms molecular ion clusters (e.g., M+1 for 13C, M+1 for 15N) .
  • Isotopic NMR : 15N NMR (δ ~120–150 ppm for azanylidyne groups) and 13C NMR (distinct shifts for labeled carbons) .
  • Isotope Ratio MS (IRMS) : Quantifies isotopic enrichment levels (e.g., 99% 15N) .

Advanced: What experimental design principles mitigate isotopic dilution during the synthesis of dual-labeled compounds?

Answer:

  • Precursor Isolation : Use stoichiometric excess of one labeled reagent (e.g., 15N-azide) to drive reactions to completion, minimizing unlabeled byproducts .
  • Inert Conditions : Conduct reactions under argon to prevent atmospheric nitrogen contamination in 15N-labeled products .
  • Quenching Optimization : Rapid cooling (crushed ice) halts reactions before isotopic exchange occurs .

Advanced: How do isotopic labels influence the reaction kinetics and mechanistic pathways of this compound in catalytic processes?

Answer:

  • Kinetic Isotope Effects (KIE) : 15N labeling alters transition-state energetics in nucleophilic substitutions (e.g., kH/kN ~1.02–1.05) .
  • Tracer Studies : 13C-labeled intermediates track carbon migration in multi-step reactions (e.g., Claisen condensations) via MS/MS fragmentation .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict isotopic effects on activation barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.